![molecular formula C12H11N3O B14583126 ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile CAS No. 61097-13-0](/img/structure/B14583126.png)
({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile: is a chemical compound with a complex structure that includes a methoxyphenyl group, an aminomethylidene group, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile typically involves the reaction of 4-methoxybenzylamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The aminomethylidene group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction .
Comparison with Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Comparison: Compared to these similar compounds, ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .
Properties
CAS No. |
61097-13-0 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[[(4-methoxyphenyl)methylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-10(3-5-12)8-15-9-11(6-13)7-14/h2-5,9,15H,8H2,1H3 |
InChI Key |
QFWIGLNEKIPWDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



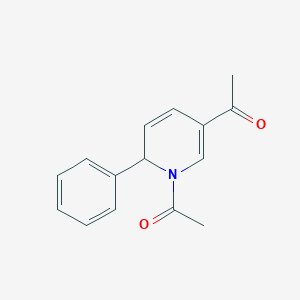
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
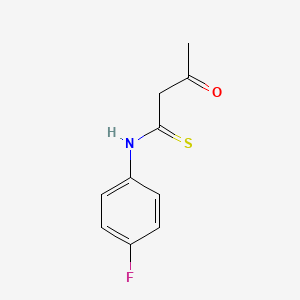
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)
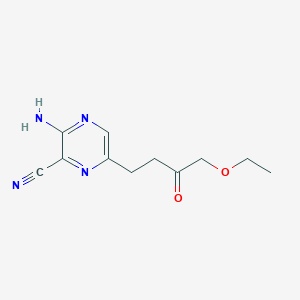

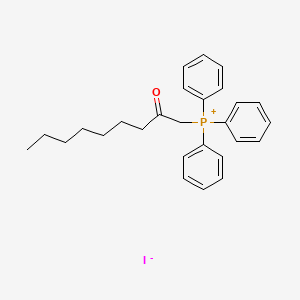
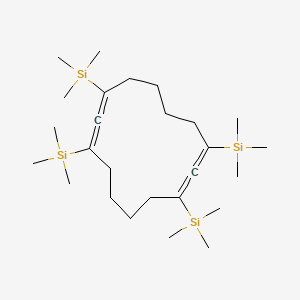
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
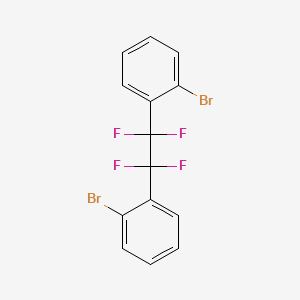
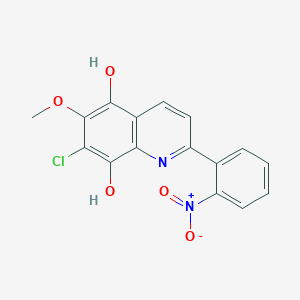
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)
